molecular formula C28H24O7 B009291 Fluorescein dibutyrate CAS No. 7298-65-9

Fluorescein dibutyrate

Cat. No.: B009291
CAS No.: 7298-65-9
M. Wt: 472.5 g/mol
InChI Key: CGMHIZMGYHYHML-UHFFFAOYSA-N
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Description

Fluorescein dibutyrate is a fluorogenic substrate commonly used in biochemical assays to measure esterase and lipase activity. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. The compound is particularly valuable in various scientific research fields due to its ability to produce a fluorescent signal upon enzymatic hydrolysis.

Mechanism of Action

Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology. Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm .

Safety and Hazards

Fluorescein dibutyrate should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fluorescein’s spectral properties are useful for probing hydrogen bonding environments in biological systems . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein dibutyrate is synthesized through the esterification of fluorescein with butyryl chloride. The reaction typically involves the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere. The reaction is carried out in a solvent such as toluene at room temperature for about 24 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Fluorescein dibutyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the cleavage of the ester bonds, releasing fluorescein and butyric acid .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Fluorescein dibutyrate is unique due to its optimal balance between hydrophilicity and lipophilicity, making it suitable for a wide range of enzymatic assays. Its moderate chain length allows for efficient hydrolysis by both esterases and lipases, providing a versatile tool for biochemical research .

Properties

IUPAC Name

(6'-butanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMHIZMGYHYHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064618
Record name Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-65-9
Record name Butanoic acid, 1,1′-(3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) ester
Source CAS Common Chemistry
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Record name Fluorescein, dibutyrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein dibutyrate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83608
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Record name Butanoic acid, 1,1'-(3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTANOIC ACID, 3-OXOSPIRO(ISOBENZOFURAN-1(3H),9'-(9H)XANTHENE)-3',6'-DIYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONT4U528WD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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